

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rofecoxib

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Compound of Interest

Compound Name: *Rofecoxib*

Cat. No.: *B1684582*

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Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of **Rofecoxib** in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Accurate and reliable analytical methods are crucial for its quantification in various samples for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of **Rofecoxib** due to its high sensitivity, specificity, and accuracy.^{[1][2][3]} This application note details a validated HPLC method for the analysis of **Rofecoxib**.

Principle

The method utilizes reversed-phase chromatography to separate **Rofecoxib** from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a **Rofecoxib** standard.

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
 - C18 analytical column (e.g., 150 x 4.6 mm, 5 μ m particle size).[\[1\]](#)[\[4\]](#)
 - Data acquisition and processing software.
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - Syringe filters (0.45 μ m).
 - Ultrasonic bath.
 - pH meter.
- Reagents:
 - **Rofecoxib** reference standard.
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Orthophosphoric acid (AR grade).
 - Potassium dihydrogen orthophosphate (AR grade).
 - Sodium hydroxide (AR grade).
 - Water (HPLC grade).

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the HPLC analysis of **Rofecoxib**, compiled from various validated methods.

Parameter	Condition 1	Condition 2	Condition 3
Column	C18 (150 x 4.6 mm, 5 μ m)[1][4][5]	Zorbax SB-CN (5 μ m)[2]	Spherisorb ODS1[3][6]
Mobile Phase	Acetonitrile: 0.1% o-phosphoric acid in water (1:1, v/v)[1][4][5]	Acetonitrile: 0.1M KH ₂ PO ₄ buffer pH 2.4 (42:58, v/v)[2]	Acetonitrile: Methanol: 0.067 M KH ₂ PO ₄ pH 6.95 (27:20:53, v/v/v)[3][6]
Flow Rate	1.0 mL/min[1][2][4][5]	1.0 mL/min[2]	0.8 mL/min[3]
Detection Wavelength	272 nm[1][4][5]	254 nm[2]	244 nm[3][6]
Injection Volume	20 μ L	50 μ L[2]	20 μ L
Column Temperature	Room Temperature[1][2][4][5]	Room Temperature[2]	Not Specified
Retention Time	Not Specified	Not Specified	~7.5 min[3][6]

Experimental Protocols

- Stock Standard Solution (e.g., 100 μ g/mL): Accurately weigh about 10 mg of **Rofecoxib** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., mobile phase or methanol) and make up to the volume.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations within the desired calibration range (e.g., 0.005 - 30 μ g/mL).[3]
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **Rofecoxib** (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.

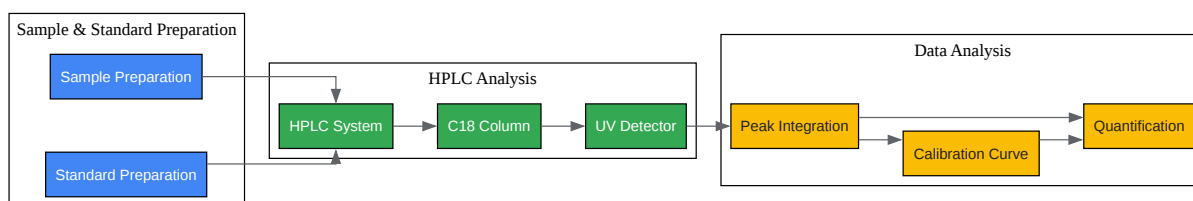
- Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.
- Liquid-Liquid Extraction: To 1 mL of plasma, add a known amount of internal standard (if used) and 8 mL of an extraction solvent (e.g., 1-chlorobutane).[2]
- Vortex the mixture for 10 minutes and then centrifuge at 3000 rpm for 10 minutes.[2]
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of air or nitrogen at 50°C.[2]
- Reconstitute the residue in a known volume of the mobile phase (e.g., 200 μL) and inject it into the HPLC system.[2]
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of **Rofecoxib** in the sample solutions from the calibration curve.

Method Validation

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the table below.

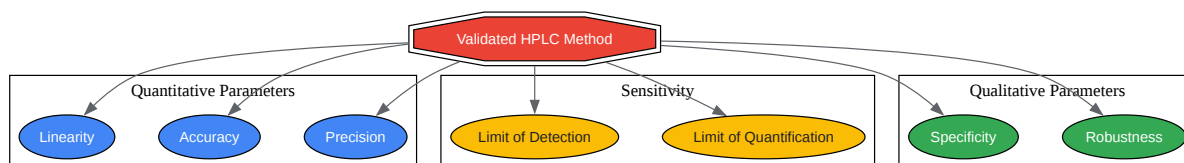
Validation Parameter	Typical Results
Linearity	Linear over the range of 2.5–25 µg/mL with a correlation coefficient (R^2) > 0.999.[1][4] Another method showed linearity in the range of 0.005–30.0 µg/mL.[3]
Accuracy	Mean % recovery is typically between 98% and 102%. One study reported bias values of <0.55%.[4]
Precision	The relative standard deviation (RSD) for intra-day and inter-day precision should be less than 2%. A study showed intra-day and inter-day precision of <1.76% RSD.[4]
Limit of Detection (LOD)	Reported LOD values are in the range of 0.00143 µg/mL to 1.0 µg/mL.[3][4]
Limit of Quantification (LOQ)	Reported LOQ values are in the range of 0.00301 µg/mL to 2.5 µg/mL.[3][4]
Specificity	The method should be able to resolve the Rofecoxib peak from any potential interfering peaks from excipients or endogenous substances in the matrix.[1]
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, and flow rate.

Visualization



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Caption: Experimental workflow for HPLC analysis of **Rofecoxib**.



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Caption: Key parameters for HPLC method validation.

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